molecular formula C5H5ClN2O B3150663 4-Chloro-2-methylpyridazin-3(2H)-one CAS No. 69207-44-9

4-Chloro-2-methylpyridazin-3(2H)-one

Cat. No.: B3150663
CAS No.: 69207-44-9
M. Wt: 144.56 g/mol
InChI Key: JXIFEBCWAJUBPN-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyridazin-3(2H)-one (CAS 69207-44-9) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound features a pyridazinone core, a privileged scaffold recognized for its diverse biological activities. With a molecular formula of C5H5ClN2O and a molecular weight of 144.56 g/mol , it serves as a versatile precursor in synthetic organic chemistry. Recent scientific investigations highlight the critical role of pyridazinone-based compounds in pioneering new therapeutic strategies. This scaffold is prominently featured in the development of potent and selective inhibitors for epigenetic targets, such as the BPTF bromodomain—an emerging target in oncology for sensitizing cancer cells to chemotherapeutic agents . Furthermore, the pyridazinone core is a key structural element in developing targeted agents for cardiovascular diseases and cancer, addressing a major need in reverse cardio-oncology research . Our product is supplied with guaranteed quality and stability, recommended to be stored sealed in a dry environment at 2-8°C . This compound is intended for research applications as a building block and is strictly for laboratory use. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

4-chloro-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-8-5(9)4(6)2-3-7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIFEBCWAJUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499291
Record name 4-Chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69207-44-9
Record name 4-Chloro-2-methylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-methylpyridazin-3(2H)-one.

Scientific Research Applications

4-Chloro-2-methylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers and Chlorination Patterns

4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS 933-76-6)
  • Molecular Formula : C₅H₄Cl₂N₂O.
  • Differences : An additional chlorine atom at the 5-position.
6-Chloro-4-methylpyridazin-3(2H)-one (CAS 1834-27-1)
  • Molecular Formula : C₅H₅ClN₂O (same as the parent compound).
  • Differences : Chlorine at the 6-position instead of the 4-position.
  • Implications : Altered electronic distribution and steric effects could influence binding affinity in biological systems .

Table 1: Chlorinated Pyridazinone Derivatives

Compound Name CAS Number Molecular Formula Chlorine Position Molecular Weight (g/mol)
4-Chloro-2-methylpyridazin-3(2H)-one 69207-44-9 C₅H₅ClN₂O 4 144.56
4,5-Dichloro-2-methylpyridazin-3(2H)-one 933-76-6 C₅H₄Cl₂N₂O 4, 5 179.01
6-Chloro-4-methylpyridazin-3(2H)-one 1834-27-1 C₅H₅ClN₂O 6 144.56

Functional Group Modifications

4-Chloro-5-methoxy-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one (CAS 1245646-05-2)
  • Molecular Formula : C₁₁H₁₄ClN₂O₃.
  • Differences : Methoxy group at the 5-position and a tetrahydropyran ring at the 2-position.
5-[4-(Aminomethyl)anilino]-4-chloro-2-methylpyridazin-3(2H)-one
  • Molecular Formula : C₁₂H₁₃ClN₄O.
  • Differences: An anilino substituent with an aminomethyl group at the 5-position.
  • Implications : Demonstrated activity as a bromodomain inhibitor (PDB ID: 7RWP), highlighting its role in epigenetic regulation .

Table 2: Functionalized Pyridazinone Derivatives

Compound Name CAS Number Key Substituents Biological Activity
This compound 69207-44-9 None Base structure for derivatives
4-Chloro-5-methoxy-2-(tetrahydro-2H-pyran-3-yl)... 1245646-05-2 Methoxy, tetrahydropyran Improved lipophilicity
5-[4-(Aminomethyl)anilino]-4-chloro-2-methyl... N/A Anilino with aminomethyl Bromodomain inhibition

Heterocyclic and Aromatic Additions

4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one
  • Molecular Formula : C₁₄H₁₄ClN₃O₂.
  • Differences: Morpholino group at the 6-position and a chlorophenyl ring at the 4-position.
  • Implications: The morpholino group enhances solubility, while the chlorophenyl moiety may contribute to π-π stacking interactions in crystal structures .
4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one (CAS 1152539-00-8)
  • Molecular Formula : C₁₂H₁₂ClN₃O₂.
  • Differences : Pyridinyloxy group at the 5-position.
  • Implications : The ether linkage may reduce metabolic degradation, extending half-life in vivo .

Physicochemical Properties

  • Crystal Packing : Hydrogen bonding (N–H⋯O) and π-π interactions (centroid distances ~3.66 Å) dominate in derivatives like 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, influencing solubility and stability .
  • Thermal Stability : Melting points vary significantly; e.g., 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one melts at 558 K, reflecting strong intermolecular forces .

Biological Activity

4-Chloro-2-methylpyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridazinone core with a chlorine substituent at position 4 and a methyl group at position 2. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Table 1: COX Inhibition Potency of Pyridazinone Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Indomethacin0.50.02

Note: TBD indicates that the exact IC50 value for this compound remains to be determined.

The anti-inflammatory effect is primarily attributed to the inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Studies suggest that derivatives with similar structures selectively inhibit COX-2 over COX-1, potentially minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model, derivatives of pyridazinones demonstrated significant reductions in inflammation compared to control groups. The effective doses (ED50) were comparable to indomethacin, indicating strong anti-inflammatory potential .
  • Molecular Docking Studies : Computational analyses revealed that the binding affinity of this compound to COX enzymes is enhanced by its structural features. The presence of the chloro and methyl groups facilitates interactions within the enzyme's active site .

2. Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.

Table 2: Anticancer Activity of Pyridazinone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHeLaTBD
MCF-7TBD

Note: Further studies are needed to determine specific IC50 values for various cancer cell lines.

3. Antimicrobial Activity

The antimicrobial activity of pyridazinones has also been explored, with some derivatives showing promising results against bacterial strains.

The antimicrobial effects are believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Research Findings and Future Directions

Recent studies have focused on synthesizing new derivatives of pyridazinones to enhance their biological activities. Researchers are investigating modifications at different positions on the pyridazinone ring to improve selectivity and potency against specific targets.

Future Research Directions

  • Investigating structure-activity relationships (SARs) to optimize pharmacological profiles.
  • Conducting clinical trials to assess efficacy and safety in humans.
  • Exploring potential combination therapies with existing anticancer or anti-inflammatory drugs.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-methylpyridazin-3(2H)-one?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with diketones or halogenation of precursor pyridazinones. For example:

  • Step 1: Prepare 2-methylpyridazin-3(2H)-one via cyclization of maleic hydrazide with methylamine under acidic conditions .
  • Step 2: Introduce chlorine at the 4-position using chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions .
  • Optimization: Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 substrate:chlorinating agent) significantly impact yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions and confirm regiochemistry. The 4-chloro group deshields adjacent protons (δ 7.2–7.5 ppm for pyridazine ring protons) .
  • IR Spectroscopy: Detect carbonyl (C=O) stretches (~1680 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ = 173.02 g/mol) and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry or crystal packing effects, as demonstrated for structurally similar pyridazinones .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in nucleophilic substitution reactions at the 4-chloro position?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) activate the 4-position for nucleophilic attack. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Catalysts: Add catalytic Cu(I) or Pd(0) to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Steric Hindrance: Bulky nucleophiles (e.g., tert-butylamine) may favor substitution at less hindered positions; adjust nucleophile size to control outcomes.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures)?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may arise from dynamic processes; static X-ray structures provide definitive confirmation .
  • Isotopic Labeling: Use deuterated analogs to simplify NMR splitting patterns.
  • Computational Chemistry: Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. How does the electronic environment of substituents affect the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Deficient Systems: The 4-chloro group enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings.
  • Substituent Effects: Electron-donating groups (e.g., methyl at 2-position) reduce reactivity at the 4-position. Quantify using Hammett constants (σ⁺) to predict rate constants .
  • Case Study: Derivatives with para-substituted aryl groups (e.g., 4-NO₂-C₆H₄-) show 2x faster reaction rates than meta-substituted analogs due to resonance stabilization .

Q. What in silico methods predict the binding affinity of derivatives to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Screen derivatives against target proteins (e.g., proteases, kinases). Use PyMOL for visualization .
  • MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ values.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methylpyridazin-3(2H)-one
Reactant of Route 2
4-Chloro-2-methylpyridazin-3(2H)-one

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